Methenolone

Descripción general

Descripción

Methenolone, also known as metenolone, is a synthetic androgen and anabolic steroid. It is primarily used in the treatment of anemia due to bone marrow failure. This compound is available in two forms: this compound acetate, which is taken orally, and this compound enanthate, which is administered via intramuscular injection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methenolone can be synthesized through a series of chemical reactions. One common method involves the use of acetic acid isotestosterone as a raw material. This compound undergoes a ketal oxidation reaction with ethylene glycol and calcium hypochlorite in the presence of a protonic acid catalyst at temperatures between 60 and 65 degrees Celsius. The resulting ketal oxide is then subjected to a Grignard reaction to produce this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps, simple operations, and high safety measures. The final product is purified through conversion into this compound acetic ester, followed by alcoholysis to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Methenolone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the ketone group in this compound.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with altered functional groups, enhancing its anabolic properties .

Aplicaciones Científicas De Investigación

Bone Health and Healing

Methenolone has been investigated for its effects on bone density and healing processes. A study conducted on Wistar rats demonstrated that this compound enanthate supplementation resulted in early epiphyseal closure, affecting the growth of long bones such as the femur and humerus. The study found that rats receiving this compound showed statistically significant reductions in bone length compared to control groups, indicating a potential negative impact on bone growth when administered alongside exercise .

Furthermore, another study evaluated the efficacy of this compound enanthate in preventing medication-related osteonecrosis of the jaw (MRONJ) in a preclinical model. The results indicated that this compound enanthate significantly reduced the incidence of bone exposure and inflammation associated with MRONJ when administered before and after dental procedures involving bisphosphonates .

| Study Focus | Findings |

|---|---|

| Bone Growth | This compound enanthate caused early epiphyseal closure in rats . |

| MRONJ Prevention | Reduced bone exposure and inflammation rates in treated groups . |

Muscle Growth and Anabolic Effects

This compound's anabolic properties have made it a popular subject for research related to muscle growth. A comparative study assessed the effects of this compound enanthate against testosterone propionate on fracture healing in Wistar rats. The findings suggested that while both agents increased calcium concentrations in healing tissues over time, this compound did not enhance early calcium callus concentrations as effectively as testosterone propionate . This highlights the nuanced role that different anabolic steroids can play in muscle and bone health.

| Agent | Early Calcium Concentration | Late Calcium Concentration |

|---|---|---|

| This compound Enanthate | Lower at 2 weeks | Comparable at 6 weeks |

| Testosterone Propionate | Higher at 2 weeks | Higher at 6 weeks |

Clinical Uses

This compound has been explored for potential therapeutic applications beyond muscle enhancement. One notable area is its use in treating cachexia associated with chronic diseases. The anabolic properties of this compound may help mitigate muscle loss in patients suffering from conditions such as cancer or HIV/AIDS . However, further clinical trials are necessary to substantiate these claims.

Case Studies

- This compound Enanthate in Cancer Treatment

- Impact on Osteoporosis

Mecanismo De Acción

Methenolone exerts its effects by binding to androgen receptors in the body. This binding activates the receptor, leading to an increase in protein synthesis and muscle growth. This compound has moderate anabolic effects and weak androgenic effects, making it a preferred choice for those seeking muscle growth without significant androgenic side effects .

Comparación Con Compuestos Similares

Methenolone is often compared with other anabolic steroids such as:

Drostanolone: Similar in structure but has a higher androgenic effect.

Oxymetholone: Known for its strong anabolic effects but also has significant side effects.

Stanozolol: Another anabolic steroid with a different mechanism of action and side effect profile.

This compound is unique due to its moderate anabolic effects and minimal androgenic side effects, making it suitable for long-term use in medical treatments .

Actividad Biológica

Methenolone, a synthetic anabolic steroid derived from dihydrotestosterone (DHT), is known for its unique properties and applications in both clinical and athletic settings. This article explores the biological activity of this compound, focusing on its pharmacological effects, biotransformation, and implications for health.

This compound is characterized by its chemical structure, which includes a double bond between the C1 and C2 positions, rendering it resistant to metabolism by 3α-hydroxysteroid dehydrogenase (3α-HSD) . This resistance contributes to its anabolic effects while minimizing androgenic activity. This compound has a low affinity for sex hormone-binding globulin (SHBG), approximately 16% that of testosterone, which allows for a more significant free fraction of the hormone to exert its effects in the body .

Anabolic Properties

This compound exhibits notable anabolic properties, making it popular among athletes and bodybuilders. It promotes muscle growth and strength without the severe androgenic side effects commonly associated with other anabolic steroids. Studies have shown that this compound can enhance protein synthesis and nitrogen retention in muscle tissues, contributing to hypertrophy .

Immunomodulatory Effects

Recent research has highlighted the immunomodulatory potential of this compound metabolites. A study demonstrated that biotransformation of this compound enanthate using Aspergillus niger resulted in metabolites that significantly inhibited reactive oxygen species (ROS) generation and tumor necrosis factor-alpha (TNF-α) production in human cells . Specifically, metabolites showed IC50 values of 8.60 μg/mL and 7.05 μg/mL for ROS inhibition, indicating their potential as anti-inflammatory agents.

Biotransformation Studies

The biotransformation of this compound has been investigated using various microbial systems. For instance, Cunninghamella blakesleeana was employed to produce several metabolites from this compound enanthate, some of which exhibited enhanced biological activity compared to the parent compound . These findings underscore the importance of metabolic pathways in determining the biological efficacy of anabolic steroids.

Effects on Bone Health

A study involving Wistar rats examined the effects of this compound enanthate supplementation combined with exercise on bone health. The results indicated that this compound supplementation led to early epiphyseal closure in femur and humerus bones, suggesting potential negative impacts on bone growth and development . The study utilized a controlled environment with groups receiving varying treatments:

| Group | Treatment | Femur Length (cm) | Humerus Length (cm) |

|---|---|---|---|

| C | Control | 32.46 ± 0.29 | 26.42 ± 0.28 |

| E | Exercise | 32.60 ± 0.64 | 26.23 ± 0.59 |

| M | This compound Enanthate | 31.37 ± 0.50 | 25.31 ± 0.40 |

| ME | This compound + Exercise | 31.67 ± 0.52 | 25.35 ± 0.45 |

The data revealed statistically significant reductions in femur and humerus lengths in groups treated with this compound compared to controls (p < 0.05), highlighting concerns regarding anabolic steroid use in young athletes .

Cardiovascular Implications

Research has also indicated that users of anabolic steroids like this compound may experience cardiovascular risks, including increased arterial stiffness and altered baroreflex sensitivity . These alterations could contribute to hypertension and other cardiovascular issues over time.

Propiedades

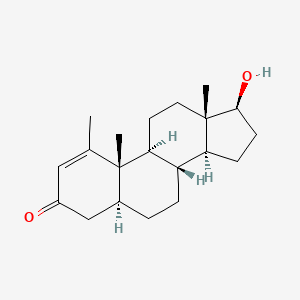

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJQEDFWRSLVBR-VHUDCFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165179 | |

| Record name | Methenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153-00-4, 303-42-4 | |

| Record name | Methenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methenolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metenolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13710 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metenolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9062ZT8Q5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methenolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.